molecular formula C10H11N3O2S B14898862 n-(1-Phenyl-1h-pyrazol-4-yl)methanesulfonamide

n-(1-Phenyl-1h-pyrazol-4-yl)methanesulfonamide

Cat. No.: B14898862
M. Wt: 237.28 g/mol
InChI Key: JDTYDADMQVSBTB-UHFFFAOYSA-N
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Description

N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a phenyl group at the 1-position and a methanesulfonamide moiety at the 4-position. Its molecular formula is C₁₀H₁₁N₃O₂S, with a molecular weight of 237.28 g/mol .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

N-(1-phenylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)12-9-7-11-13(8-9)10-5-3-2-4-6-10/h2-8,12H,1H3

InChI Key

JDTYDADMQVSBTB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN(N=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of 4-Amino-1H-Pyrazole Derivatives

The most common method involves sulfonylation of 4-amino-1-phenyl-1H-pyrazole with methanesulfonyl chloride (MsCl) in polar aprotic solvents. Key steps include:

  • Reagents : 4-Amino-1-phenyl-1H-pyrazole, methanesulfonyl chloride, base (e.g., triethylamine or diisopropylethylamine).
  • Conditions : 0–5°C in dichloromethane (DCM) or dimethylformamide (DMF), followed by room-temperature stirring for 12–24 hours.
  • Mechanism : Nucleophilic attack by the pyrazole amine on the electrophilic sulfur of MsCl, forming a sulfonamide bond (Figure 1).

Optimization Insights :

  • Lower temperatures (0–5°C) minimize side reactions like over-sulfonylation.
  • DIPEA (diisopropylethylamine) outperforms triethylamine in yield due to superior steric hindrance, reducing HCl-mediated decomposition.
Parameter Optimal Value Yield (%) Source
Solvent DCM 78
Base DIPEA 85
Temperature 0–5°C → RT 82

Hydrochloride Salt Formation for Purification

To enhance solubility and stability, the free base is often converted to its hydrochloride salt:

  • Procedure : Treat the crude product with HCl in ethanol, yielding N-(1-phenyl-1H-pyrazol-4-yl)methanesulfonamide hydrochloride.
  • Advantages : Facilitates crystallization and improves storage stability.

Alternative Routes and Intermediate Synthesis

Pyrazole Ring Construction via Cyclocondensation

For substrates lacking the pre-formed pyrazole ring, synthesis begins with cyclocondensation:

  • Starting Materials : Phenylhydrazine and β-ketoesters or diketones.
  • Example : Reaction of phenylhydrazine with ethyl acetoacetate forms 1-phenyl-3-methyl-1H-pyrazole, followed by nitration and reduction to introduce the 4-amino group.

Key Reaction :
$$
\text{PhNHNH}2 + \text{CH}3COCH_2COOEt \rightarrow \text{1-Ph-3-Me-1H-pyrazole} \quad
$$

Sulfonation Using Chlorosulfonic Acid

In industrial settings, chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) enable scalable sulfonation:

  • Conditions : Pyrazole derivative in chloroform at 60°C for 10 hours, followed by SOCl₂ to generate sulfonyl chloride intermediates.
  • Yield : Up to 90% when using excess ClSO₃H (5.5 equiv) and SOCl₂ (1.32 equiv).

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DCM enhance reagent solubility but may require strict temperature control to avoid decomposition.
  • Side Reactions : Elevated temperatures (>25°C) promote sulfone byproducts via over-oxidation.

Catalytic and Additive Enhancements

  • Phase-Transfer Catalysts : Tris(dioxa-3,6-heptyl)amine (TDA-1) improves interfacial reactions in biphasic systems.
  • Radical Inhibitors : Azobisisobutyronitrile (AIBN) suppresses unwanted radical pathways during chlorosulfonation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Advantages : Enhanced heat transfer and reduced reaction times (e.g., 2 hours vs. 24 hours in batch).
  • Case Study : Microreactor systems achieve 95% conversion using MsCl and 4-amino-pyrazole at 50°C.

Green Chemistry Approaches

  • Solvent Recycling : Ethanol/water mixtures reduce waste in hydrochloride salt precipitation.
  • Catalyst Recovery : Immobilized bases (e.g., silica-supported DIPEA) enable reuse across multiple batches.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Singlets at δ 7.1–7.5 ppm (pyrazole C3/C5 protons), δ 8.1 ppm (sulfonamide NH).
  • IR : Peaks at 1328 cm⁻¹ (SO₂ asymmetric stretch) and 1141 cm⁻¹ (SO₂ symmetric stretch).

Purity Assessment

  • HPLC : >98% purity achieved using C18 columns with acetonitrile/water mobile phases.
  • Elemental Analysis : Deviation <0.3% from theoretical values for C, H, N.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonamide group (-SO₂NH-) acts as a good leaving group, enabling nucleophilic substitution under basic conditions. For example, reaction with hydroxide ions replaces the sulfonamide group with hydroxyl, generating the corresponding pyrazole alcohol and methanesulfonic acid.

Mechanism :

  • Deprotonation : The nucleophile (e.g., OH⁻) attacks the electrophilic sulfur center.

  • Leaving Group Departure : The methanesulfonamide group leaves as a stable sulfonic acid anion.

  • Formation of Amine : The pyrazole ring retains its structure, while the nucleophile replaces the leaving group.

Electrophilic Aromatic Substitution

The pyrazole ring’s reactivity is influenced by the electron-withdrawing sulfonamide group. While pyrazoles are typically reactive toward electrophilic substitution, the sulfonamide group may deactivate the ring, directing electrophiles to less hindered positions.

Potential Reactions :

  • Nitration : Introduces nitro groups at positions ortho or para to the sulfonamide substituent.

  • Friedel-Crafts Acylation : May occur under strongly activating conditions, though steric hindrance from the phenyl group could limit reactivity.

Oxidation and Functional Group Transformations

While the compound itself lacks oxidizable functional groups (e.g., alcohols or aldehydes), its synthesis often involves oxidation steps. For example, synthesis of pyrazole derivatives may employ oxidizing agents like 2-iodoxybenzoic acid (IBX) to convert alcohols to ketones or aldehydes .

Example :
If a pyrazole-alcohol intermediate exists during synthesis, IBX could oxidize it to a ketone, which may further react with cyanide to form nitriles .

Hydrolysis of the Sulfonamide Group

Sulfonamides undergo hydrolysis under acidic or basic conditions to form sulfonic acids and amines. For N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide, hydrolysis would yield:

  • Methanesulfonic acid (CH₃SO₃H)

  • Pyrazole amine (1-Phenyl-1H-pyrazol-4-amine)

Conditions :

  • Acidic : Concentrated HCl or H₂SO₄.

  • Basic : Aqueous NaOH or KOH.

This reaction is critical in medicinal chemistry for synthesizing derivatives with modified biological activity .

Data Table: Key Reactions and Conditions

Reaction TypeConditionsOutcomeReferences
Nucleophilic Substitution Base (e.g., NaOH), nucleophilePyrazole alcohol + methanesulfonic acid
Electrophilic Substitution Nitric acid, Friedel-Crafts reagentsNitro- or acylated pyrazole derivatives
Hydrolysis Acidic (HCl) or basic (NaOH)Methanesulfonic acid + pyrazole amine
Oxidation IBX in DMSOFormation of ketones/aldehydes

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "n-(1-Phenyl-1h-pyrazol-4-yl)methanesulfonamide":

Scientific Research Applications

  • Synthesis of Novel Compounds :
    • A series of novel (E)-(4-(aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones derivatives have been synthesized .
  • Anti-inflammatory and Analgesic Properties :
    • Pyrazolone derivatives are designed and explored as potential non-ulcerogenic anti-inflammatory candidates .
    • One study mentions a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects, but it is a different compound, 2-cyclohexyloxy-4-nitrophenyl] methanesulfonamide .
  • Anti-tubercular activity :
    • 1,3-Diarylpyrazolyl-acylsulfonamides have been identified as potent anti-tuberculosis agents .
    • Structure-activity relationship (SAR) studies have demonstrated the potential to improve whole-cell potency to MIC values of <0.5 μM .
    • An N-sulfonylpropanamide functionality linked to the pyrazole C4 position is critical for potency .
  • Preparation of pyrazoles :
    • A process for the preparation of 1-(3-methyl-1- phenyl-1H-pyrazol-5-yl)piperazine is described, which is used in the synthesis of Teneligliptin hydrobromide hydrate, a drug used for treating type 2 diabetes .
  • Use in Heck Reactions :
    • 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl] is used in ligandless palladium-catalyzed Heck reactions .
  • Evaluation via Magnetic Resonance Imaging (MRI) :
    • Magnetic resonance imaging can evaluate tissue injury after intramuscular injection of drugs like diclofenac .
    • MRI can detect early responses to biologic therapy in patients with psoriatic arthritis .
    • Diffusion-related magnetic resonance imaging parametric maps may characterize white matter of the brain .

Mechanism of Action

The mechanism of action of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets involved depend on the specific application and biological context .

Comparison with Similar Compounds

Pyridinesulfonamide Derivatives

  • Compound 24 (N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide): Features a pyridine ring substituted with a trimethylpyrazole group and a sulfonamide-linked phenylcarbamoyl moiety.
  • Compound 15 (N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide) :
    • Incorporates a 4-phenylpiperazinyl group, introducing hydrogen-bonding capability and bulkiness. This may improve aqueous solubility relative to the target compound’s simpler phenyl-pyrazole system .

Complex Heterocyclic Derivatives

  • Chromen-2-yl Fluorophenyl Compound (Example 56) :
    • Contains a pyrazolo[3,4-d]pyrimidine core fused with a chromen-2-yl group and fluorophenyl substituents.
    • Fluorine atoms enhance metabolic stability and electron-withdrawing effects, while the chromene ring contributes to π-π stacking interactions, which are absent in the target compound .

Methanesulfonamide Analogs

  • N-(Methylphenyl)methanesulfonamides :
    • DFT studies reveal that substituent position (ortho vs. para) on the phenyl ring affects molecular conformation and vibrational spectra. For example, ortho-substituted derivatives exhibit greater steric hindrance, altering NMR chemical shifts compared to para isomers .

Physicochemical Properties

  • Lipophilicity :
    • Compound 24’s trimethylpyrazole increases logP compared to the target compound’s phenyl-pyrazole.
    • Piperazinyl groups in Compound 15 introduce polar NH groups, reducing logP relative to both Compound 24 and the target compound .
  • Solubility :
    • Piperazine and pyridine rings (Compounds 15, 24) enhance water solubility via hydrogen bonding, whereas the target compound’s simpler structure may limit solubility .
  • Thermal Stability :
    • Higher melting points in fluorinated derivatives (e.g., Example 56) suggest increased crystallinity due to halogen-based intermolecular interactions .

Spectroscopic Characteristics

Infrared (IR) Spectroscopy

  • Target Compound : Expected SO₂ asymmetric/symmetric stretches near 1363 cm⁻¹ and 1170 cm⁻¹ , based on analogs .
  • Compound 24 : Shows C=O (1730 cm⁻¹) and pyrazole C=N (1583 cm⁻¹) stretches, absent in the target compound .
  • N-(Methylphenyl)methanesulfonamides : DFT-calculated IR spectra correlate with experimental data, highlighting sensitivity to substituent position .

NMR Spectroscopy

  • Compound 15 : Aromatic protons resonate at δ 6.77–7.40 ppm , while the target compound’s pyrazole protons would likely appear upfield (δ 7–8 ppm) due to reduced electron withdrawal .
  • Example 56: Fluorine atoms induce deshielding in adjacent protons, a feature absent in non-halogenated analogs .

Biological Activity

N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and analgesic effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The compound features a pyrazole ring substituted with a phenyl group and a methanesulfonamide functional group, which contributes to its biological activity.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown activity against E. coli, S. aureus, and B. subtilis .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
B. subtilis208 µg/mL

2. Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects, particularly through the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes. In vitro studies have reported that it reduces the expression of inducible nitric oxide synthase (iNOS) and COX-2, which are critical mediators in inflammatory responses .

Table 2: Anti-inflammatory Effects of this compound

Concentration (µM)iNOS Inhibition (%)COX-2 Inhibition (%)
54035
106560
209085

3. Analgesic Properties

Research indicates that this compound may possess analgesic properties similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism involves the inhibition of pain pathways associated with inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. SAR studies suggest that modifications to the pyrazole ring or the methanesulfonamide group can enhance or reduce its biological efficacy. For example, substituents at specific positions on the pyrazole ring have been shown to influence antimicrobial potency significantly .

Table 3: Structural Variants and Their Biological Activities

Compound NameStructure FeaturesBiological Activity
4-Methyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamideMethyl group at position 4Enhanced solubility
5-Methyl-N-(1-pheny-lH-pyrazol-4-yl)benzenesulfonamideMethyl substitution increases potencyHigher MIC values
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenylamineChlorine substitution alters binding affinityUnique electronic properties

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Antitubercular Activity : A study highlighted its moderate activity against Mycobacterium tuberculosis, suggesting a novel mechanism of action distinct from traditional antitubercular agents .
  • Cytotoxicity Assessments : In vitro tests against various cancer cell lines revealed that this compound does not exhibit significant cytotoxicity at therapeutic concentrations, making it a candidate for further development in cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide, and how is regioselectivity achieved in pyrazole functionalization?

  • Methodological Answer : The synthesis typically involves coupling a pyrazole precursor (e.g., 1-phenyl-1H-pyrazole-4-amine) with methanesulfonyl chloride under basic conditions. Regioselectivity at the pyrazole C4 position is controlled by steric and electronic factors, often using protecting groups or directing agents. For example, in situ generation of the pyrazole intermediate via cyclocondensation of hydrazines with diketones ensures proper substitution . Characterization via 1^1H/13^13C NMR and LC-MS confirms product purity and regiochemistry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to resolve sulfonamide proton environments (δ ~3.0 ppm for –SO2_2NH–) and pyrazole aromatic signals.
  • X-ray crystallography : Single-crystal diffraction (e.g., using APEX2 software) determines bond angles and confirms the staggered vs. eclipsed conformation of the sulfonamide group relative to the pyrazole ring .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 291.1 for [M+H]+^+) .

Q. What are the known biological activities of structurally related sulfonamide-pyrazole hybrids?

  • Methodological Answer : Analogous compounds exhibit inhibition of carbonic anhydrases (CAs) and cyclooxygenases (COX), with IC50_{50} values in the micromolar range. For example, 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides show CA IX/XII selectivity, relevant in cancer studies. Activity is modulated by substituents on the phenyl ring (e.g., electron-withdrawing groups enhance CA binding) .

Advanced Research Questions

Q. How can computational methods guide the optimization of This compound for selective enzyme inhibition?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding poses in enzyme active sites (e.g., CA II vs. CA IX). QSAR models correlate substituent effects (e.g., Hammett σ values) with inhibitory potency. For instance, introducing a 4-methyl group on the benzenesulfonamide moiety improves hydrophobic interactions in CA IX . Experimental validation via enzyme kinetics (e.g., stopped-flow assays) confirms computational predictions .

Q. How are contradictory spectral data (e.g., ambiguous NOE correlations) resolved for this compound?

  • Methodological Answer : Ambiguities in NMR assignments (e.g., overlapping pyrazole and phenyl signals) are addressed through:

  • 2D NMR : HSQC and HMBC identify 1^1H-13^13C correlations, distinguishing pyrazole C4 from C5 positions.
  • Variable-temperature NMR : Resolves dynamic effects in sulfonamide protons.
  • X-ray crystallography : Definitive confirmation of molecular geometry (e.g., torsion angles between pyrazole and sulfonamide groups) .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Pd/C or CuI for Suzuki-Miyaura coupling of pyrazole intermediates.
  • Solvent optimization : Polar aprotic solvents (DMF or DMSO) improve sulfonylation efficiency.
  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of methanesulfonyl chloride) and enhance reproducibility .

Q. How does the compound’s conformational flexibility impact its pharmacokinetic properties?

  • Methodological Answer : Conformational analysis via DFT calculations (e.g., Gaussian 16) reveals energy barriers for rotation of the sulfonamide group. Pharmacokinetic studies in vitro (Caco-2 permeability, microsomal stability) show that rigid conformers (e.g., eclipsed sulfonamide-pyrazole alignment) improve membrane penetration but reduce metabolic stability. Balancing rigidity and flexibility is critical for oral bioavailability .

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